molecular formula C10H10F3NO2 B14800519 6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid

6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid

Cat. No.: B14800519
M. Wt: 233.19 g/mol
InChI Key: BENIBWOXMRZEKL-UHFFFAOYSA-N
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Description

6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid is a fluorinated derivative of nicotinic acid. This compound is characterized by the presence of a trifluoromethyl group attached to the nicotinic acid structure, which imparts unique chemical and physical properties. Fluorinated compounds are often of interest in various fields due to their enhanced stability, lipophilicity, and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid typically involves the introduction of the trifluoromethyl group into the nicotinic acid framework. One common method is the nucleophilic substitution reaction where a suitable trifluoromethylating agent is used. The reaction conditions often include the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity. The use of automated systems and reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: Fluorinated compounds are often explored for their potential therapeutic benefits, including improved drug stability and bioavailability.

    Industry: It is used in the development of agrochemicals, pharmaceuticals, and materials science.

Mechanism of Action

The mechanism of action of 6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to altered biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1,1,1-Trifluoro-2-methylpropan-2-yl)oxy]acetic acid
  • 1,1,1-Trifluoro-2-propanol
  • 4-Methyl-2-(1,1,1-trifluoro-2-methyl-2-propanyl)pyridine

Uniqueness

6-(1,1,1-Trifluoro-2-methylpropan-2-yl)nicotinic acid is unique due to its specific substitution pattern on the nicotinic acid framework. This substitution imparts distinct chemical properties, such as increased stability and lipophilicity, which can be advantageous in various applications compared to other similar compounds.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

6-(1,1,1-trifluoro-2-methylpropan-2-yl)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H10F3NO2/c1-9(2,10(11,12)13)7-4-3-6(5-14-7)8(15)16/h3-5H,1-2H3,(H,15,16)

InChI Key

BENIBWOXMRZEKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=C(C=C1)C(=O)O)C(F)(F)F

Origin of Product

United States

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